

5-Carboxy-X-Rhodamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of 5-Carboxy-X-Rhodamine (5-ROX), a widely utilized fluorescent dye in biological research and drug development. This document details its core characteristics, provides established experimental protocols for its application, and presents visual workflows for key laboratory procedures.

Core Chemical and Photophysical Properties

5-Carboxy-X-Rhodamine is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes. Its rigid xanthene core, conferred by n-propylene bridges, contributes to its high quantum yield and intense absorption and emission, making it a preferred choice for a variety of fluorescence-based applications.^[1] Rhodamine dyes, in general, are valued for their long wavelength absorption maxima, high molar absorptivities, and resistance to photobleaching.^{[1][2]} The fluorescence of 5-ROX is also notably independent of pH in the physiological range of 4 to 10.^[1]

The carboxylic acid group of 5-ROX allows for its covalent attachment to biomolecules.^{[3][4]} For conjugation to primary amines, such as those found on proteins and amine-modified oligonucleotides, 5-ROX is typically activated to its N-hydroxysuccinimidyl (NHS) ester form.^[1]

The key quantitative properties of 5-Carboxy-X-Rhodamine are summarized in the tables below. It is important to note that reported values can vary slightly between suppliers and under

different experimental conditions (e.g., solvent, pH).

Table 1: General Chemical Properties of 5-Carboxy-X-Rhodamine

Property	Value	Source(s)
Chemical Formula	$C_{33}H_{30}N_2O_5$	[5][6][7]
Molecular Weight	~534.6 g/mol	[3][5][6][7]
CAS Number	216699-35-3	[3][5][6]
Solubility	DMSO, DMF, Methanol	[3][5]
Purity	>90% - >95%	[7][8]
Appearance	Dark violet/purple solid powder	[7]
Storage Conditions	-20°C, protected from light	[3][5]

Table 2: Photophysical Properties of 5-Carboxy-X-Rhodamine

Property	Reported Value(s)	Source(s)
Excitation Maximum (λ_{ex})	568 nm, 570 nm, 576 nm, 578 nm, 580 nm, 586 nm	[2][3][9][10][11]
Emission Maximum (λ_{em})	591 nm, 595 nm, 601 nm, 604 nm, 610 nm	[2][3][9][10][11]
Molar Absorptivity (ϵ)	$36,000 M^{-1}cm^{-1}$, $>85,000 M^{-1}cm^{-1}$, 91,000 $M^{-1}cm^{-1}$, 93,000 $M^{-1}cm^{-1}$	[2][3][9]
Quantum Yield (Φ)	0.94, 1.0	[2][11][12]
Spectrally Similar Dyes	Alexa Fluor® 568, TAMRA, CF™ 568	[3]

Experimental Protocols and Workflows

The utility of 5-ROX is realized through its conjugation to biomolecules for their subsequent detection and analysis. Below are detailed methodologies for common labeling procedures and applications.

Protein Labeling with 5-ROX N-hydroxysuccinimidyl (NHS) Ester

The most common method for labeling proteins with 5-ROX involves the use of its amine-reactive NHS ester derivative, which forms a stable amide bond with primary amines (e.g., the ϵ -amino group of lysine residues).

Methodology:

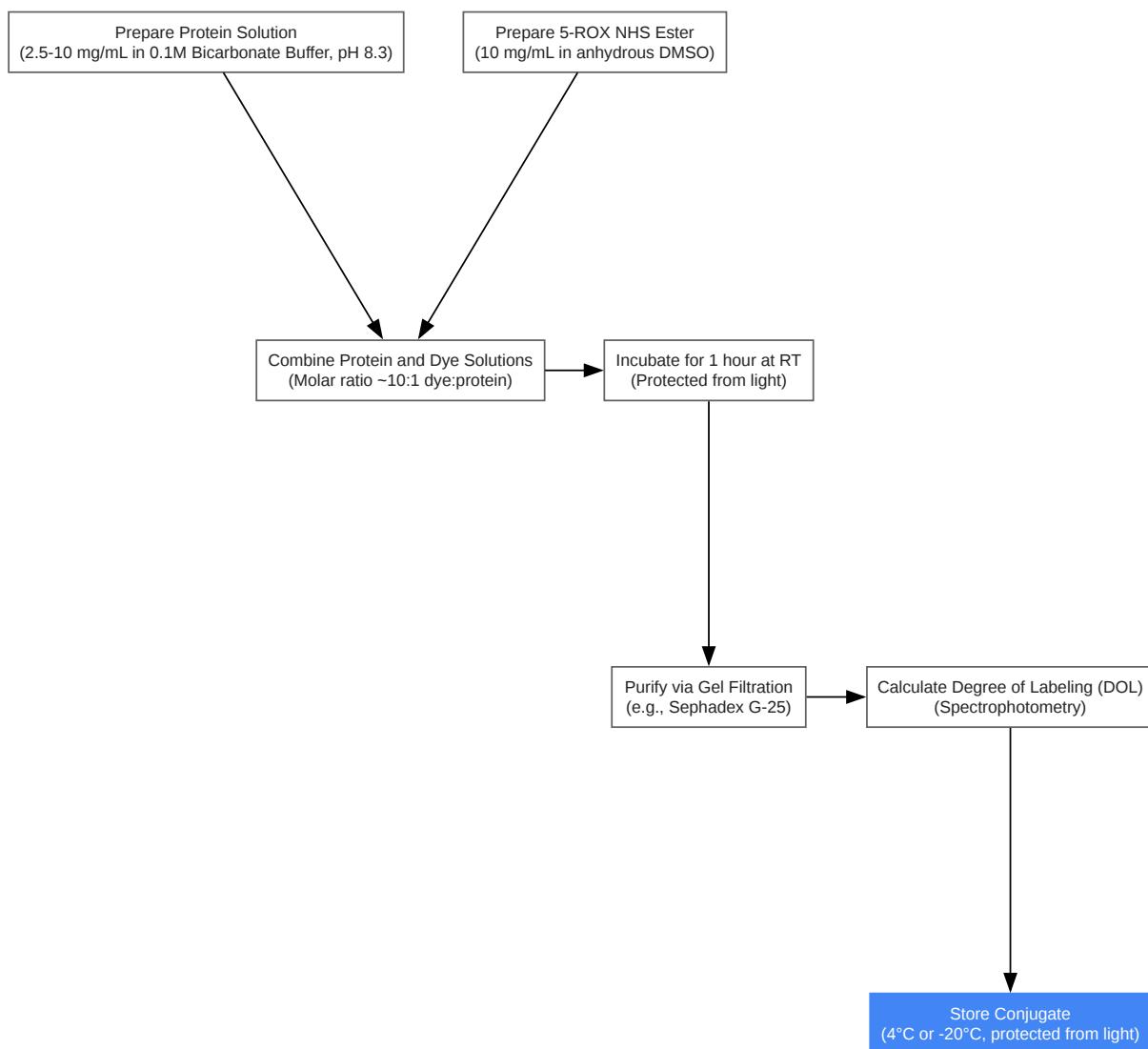
- **Antibody Preparation:** Dissolve the antibody or protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer at pH 8.3, to a concentration of 2.5 - 10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction and must be avoided. If the protein is in an incompatible buffer, dialysis or buffer exchange into the labeling buffer is required.
- **Dye Preparation:** Allow the vial of 5-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.
- **Conjugation Reaction:** While gently stirring or vortexing the protein solution, add the dye stock solution dropwise. A typical molar ratio of dye to protein is between 9:1 and 15:1. The optimal ratio may need to be determined empirically for each specific protein. Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted free dye. This is commonly achieved by gel filtration using a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).
- **Determination of Degree of Labeling (DOL):** The DOL, or the average number of dye molecules conjugated to each protein, can be calculated by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~570-580 nm).

- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light. A stabilizing agent like bovine serum albumin (BSA) and a preservative such as sodium azide can be added.

Workflow for Protein Labeling with 5-ROX NHS Ester:

Workflow for Protein Labeling with 5-ROX NHS Ester

[Click to download full resolution via product page](#)

Workflow for Protein Labeling with 5-ROX NHS Ester

Oligonucleotide Labeling with 5-ROX NHS Ester

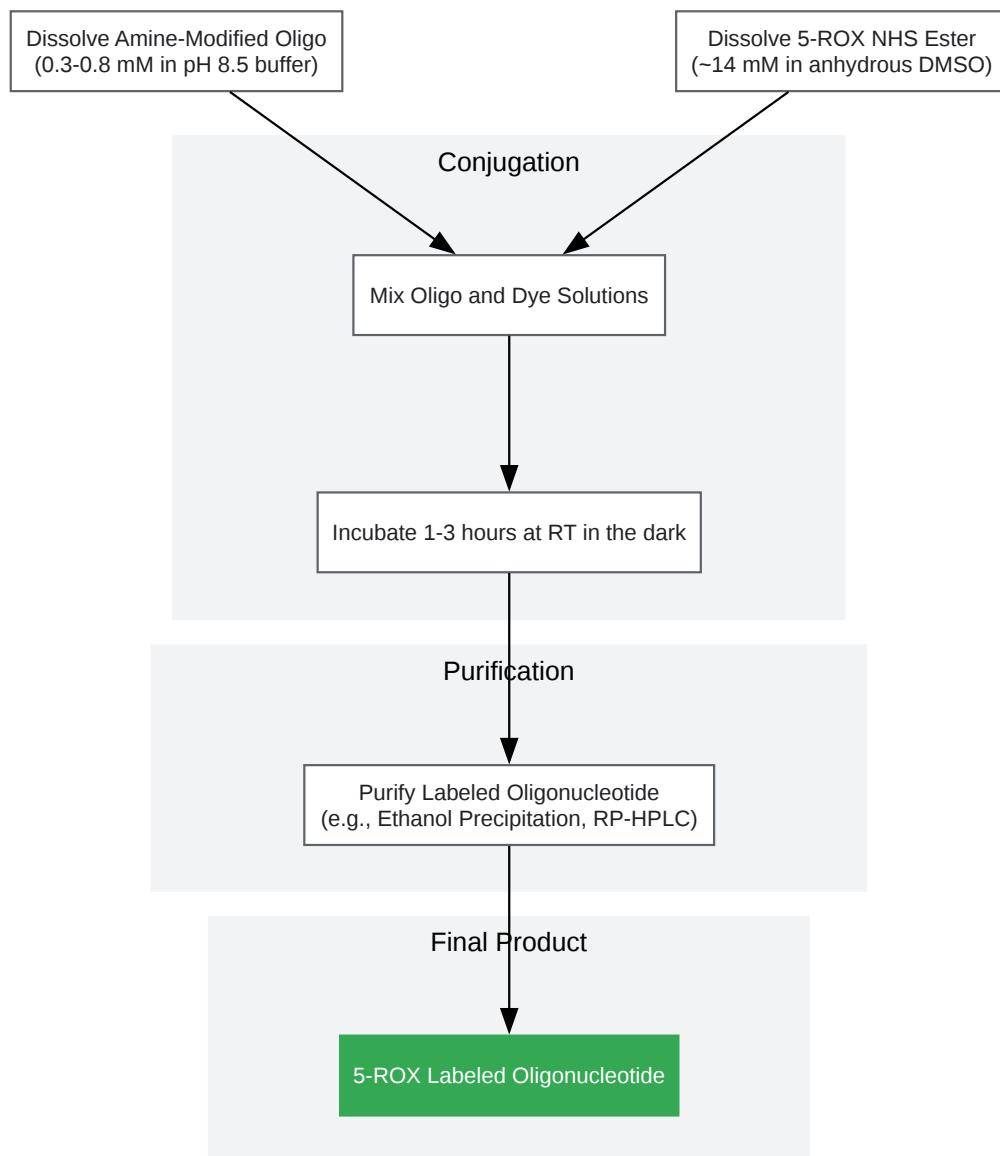
5-ROX is frequently used to label oligonucleotides for applications such as real-time PCR probes and DNA sequencing.^[9] This requires an oligonucleotide synthesized with a primary amine modification, typically at the 5' or 3' end.

Methodology:

- **Oligonucleotide Preparation:** Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M sodium tetraborate or 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.
- **Dye Preparation:** Prepare a stock solution of 5-ROX NHS ester in anhydrous DMSO (e.g., ~14 mM). Use anhydrous solvent and handle the dye promptly to minimize hydrolysis.
- **Conjugation Reaction:** Add the dye solution to the oligonucleotide solution. Incubate the mixture for 1-3 hours at room temperature in the dark.
- **Purification:** The labeled oligonucleotide must be purified from excess free dye and any unlabeled oligonucleotides. This can be achieved through methods such as ethanol precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Oligonucleotide Labeling:

Workflow for 5-ROX Labeling of Amine-Modified Oligonucleotides

[Click to download full resolution via product page](#)

Workflow for 5-ROX Labeling of Amine-Modified Oligonucleotides

Indirect Immunofluorescence Staining

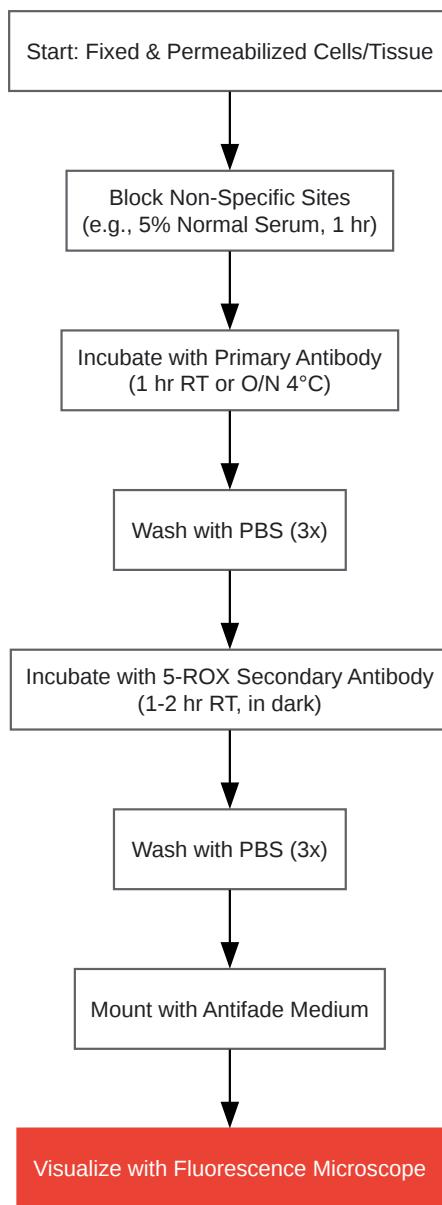
In a typical indirect immunofluorescence (IF) experiment, an unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody conjugated to a fluorophore, such as a rhodamine derivative like 5-ROX, binds to the primary antibody, providing signal amplification.

Methodology:

- **Sample Preparation:** Grow cells on coverslips or prepare tissue sections. Fix the samples using an appropriate method (e.g., with 4% paraformaldehyde), followed by permeabilization (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.
- **Blocking:** Incubate the samples in a blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS) for at least one hour to reduce non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the primary antibody in an antibody dilution buffer and incubate with the sample, typically for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the sample multiple times with PBS to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the sample with the 5-ROX-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.
- **Final Washes and Mounting:** Wash the sample again multiple times with PBS to remove unbound secondary antibody. Mount the coverslip onto a microscope slide using an antifade mounting medium, which may also contain a nuclear counterstain like DAPI.
- **Visualization:** Examine the sample using a fluorescence microscope equipped with the appropriate filters for 5-ROX (excitation ~570 nm, emission ~600 nm).

Workflow for Indirect Immunofluorescence:

General Workflow for Indirect Immunofluorescence

[Click to download full resolution via product page](#)

General Workflow for Indirect Immunofluorescence

Conclusion

5-Carboxy-X-Rhodamine is a versatile and robust fluorescent dye with favorable photophysical properties that make it a valuable tool for researchers in molecular biology, cell biology, and drug development. Its ability to be readily conjugated to proteins and nucleic acids enables a wide array of applications, from immunofluorescence and flow cytometry to real-time PCR and DNA sequencing. The protocols and data presented in this guide offer a solid foundation for the successful application of 5-ROX in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 2. biotium.com [biotium.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 8. usbio.net [usbio.net]
- 9. protocols.io [protocols.io]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Oligonucleotide labeling and dyes for test kits [blog.interchim.com]
- To cite this document: BenchChem. [5-Carboxy-X-Rhodamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1493965#chemical-properties-of-5-carboxy-x-rhodamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com